Hydroxy-indolen

Hydroxyindoles are a class of organic compounds characterized by the presence of both indole and hydroxyl functional groups. These molecules play significant roles in various biological processes, including neurotransmission and metabolism. They can be found naturally in certain foods such as coffee, tea, and bananas, and have also been synthesized for use in pharmaceuticals and other industrial applications.

Structurally, hydroxyindoles feature a five-membered heterocyclic ring (indole) with an attached hydroxyl group (-OH). Their unique chemical properties make them valuable intermediates in organic synthesis. In pharmacology, these compounds are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory conditions.

Hydroxyindoles exhibit diverse reactivity due to the presence of electron-donating and -withdrawing groups on the indole ring, which can influence their solubility, stability, and bioavailability. Their synthesis involves multi-step reactions requiring precise control over reaction conditions to achieve desired products with high purity and yield.

These versatile molecules continue to be of interest in academic research and industrial development, offering potential applications in medicine, agriculture, and material science.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

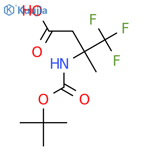

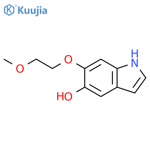

6-(2-methoxyethoxy)-1H-indol-5-ol | 1622205-59-7 | C11H13NO3 |

|

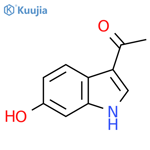

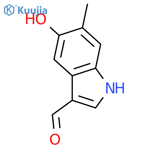

1-(6-hydroxy-1H-indol-3-yl)ethan-1-one | 245427-50-3 | C10H9NO2 |

|

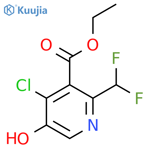

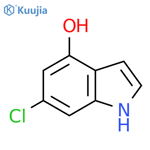

6-Chloro-1H-indol-4-ol | 1227574-98-2 | C8H6ClNO |

|

5-Chloro-1H-indol-6-ol | 1227599-37-2 | C8H6ClNO |

|

1H-INDOLE-5,6-DIOL, 2-METHYL- | 4821-01-6 | C9H9NO2 |

|

5-Hydroxy-6-methyl-1H-indole-3-carboxaldehyde | 1201942-94-0 | C10H9NO2 |

|

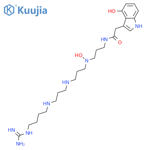

5-Hydroxytryptamine; Nb-(13Z-Docosenoyl) | 381719-43-3 | C32H52N2O2 |

|

Agelenopsis aperta Indoleacetylpentamine toxins; Agel 416a, N5-(Aminoiminomethyl), N2,4-dihydroxy | 333401-97-1 | C24H42N8O3 |

|

Agelenopsis aperta Indoleacetylpentamine toxins; Agel 416a, N5-(3-Aminopropyl), N2,N2,4-trihydroxy | 389872-43-9 | C26H47N7O4 |

|

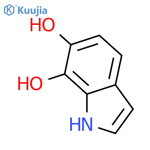

1H-Indole-6,7-diol | 151980-99-3 | C8H7NO2 |

Gerelateerde literatuur

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

Aanbevolen leveranciers

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten